molecular formula C21H26O5 B138241 21-Dehydro Prednisolone CAS No. 22420-16-2

21-Dehydro Prednisolone

Cat. No.: B138241
CAS No.: 22420-16-2
M. Wt: 358.4 g/mol
InChI Key: OKNNTPJBKBRSIB-VWUMJDOOSA-N
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Description

21-Dehydro Prednisolone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is structurally related to prednisolone, differing by the absence of a hydrogen atom at the 21st position. This modification enhances its pharmacological activity, making it a valuable compound in medical and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Prednisolone typically involves the dehydrogenation of prednisolone. One common method starts with 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione, which undergoes dibromination by molecular bromine in acetic acid at positions C2 and C4. The resulting dibromide is then dehydrobrominated by heating in collidine, yielding this compound .

Industrial Production Methods: Industrial production of this compound often employs biotechnological processes to replace multiple-stage chemical syntheses. For instance, bacteria from the Rhodococcus genus can biotransform substrates like cortisone and hydrocortisone to obtain prednisolone, which can then be further dehydrogenated to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 21-Dehydro Prednisolone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (bromine, chlorine) in the presence of catalysts.

Major Products:

    Oxidation: Formation of 11-keto derivatives.

    Reduction: Formation of 11β-hydroxy derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

21-Dehydro Prednisolone has a wide range of applications in scientific research:

Mechanism of Action

21-Dehydro Prednisolone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This binding decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation. The compound’s anti-inflammatory and immunosuppressive effects are mediated through these molecular pathways .

Comparison with Similar Compounds

  • Prednisolone
  • Prednisone
  • Hydrocortisone
  • Dexamethasone
  • Betamethasone

Comparison: 21-Dehydro Prednisolone is unique due to its enhanced pharmacological activity resulting from the absence of a hydrogen atom at the 21st position. This structural modification distinguishes it from other corticosteroids, providing it with distinct anti-inflammatory and immunosuppressive properties .

Properties

IUPAC Name

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,11,14-16,18,24,26H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNNTPJBKBRSIB-VWUMJDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21-Dehydro Prednisolone
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21-Dehydro Prednisolone
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21-Dehydro Prednisolone
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21-Dehydro Prednisolone
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21-Dehydro Prednisolone
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21-Dehydro Prednisolone

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